Optimized Dual in Vitro Potency Against T. brucei and T. cruzi Parasites
In a comprehensive SAR study, 1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea (Compound 54) was identified as the most potent dual inhibitor from the entire N-ethylurea pyrazole series, demonstrating single-digit nanomolar in vitro activity against both T. b. brucei (IC50 = 9 nM) and T. cruzi (IC50 = 16 nM) [1]. This dual potency profile is a direct result of the furan-3-yl substitution at the pyrazole 4-position, which was systematically optimized over other analogs with different aryl or heteroaryl groups that exhibited significantly weaker or imbalanced activity [1].
| Evidence Dimension | In vitro antiparasitic potency (IC50) |
|---|---|
| Target Compound Data | T. b. brucei IC50 = 9 nM; T. cruzi IC50 = 16 nM |
| Comparator Or Baseline | Other N-ethylurea pyrazole analogs within the series (baseline, not individually specified) |
| Quantified Difference | Target compound identified as 'the best compound' in the series; specific IC50 values for other analogs are not provided in the abstract, but the SAR study concludes this compound is the most potent dual inhibitor. |
| Conditions | In vitro parasite viability assay |
Why This Matters
This establishes the compound as the lead candidate from a rigorously optimized class, providing a validated starting point for further development where substitution with a less potent analog would compromise the entire research program.
- [1] Varghese, S., Rahmani, R., Russell, S., Deora, G. S., Ferrins, L., Toynton, A., ... & Baell, J. B. (2020). Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi. ACS Medicinal Chemistry Letters, 11(3), 278-285. DOI: 10.1021/acsmedchemlett.9b00218 View Source
